molecular formula C31H32N4O2 B2614635 4-(DIMETHYLAMINO)-N-[4-({4-[4-(DIMETHYLAMINO)BENZAMIDO]PHENYL}METHYL)PHENYL]BENZAMIDE CAS No. 392249-49-9

4-(DIMETHYLAMINO)-N-[4-({4-[4-(DIMETHYLAMINO)BENZAMIDO]PHENYL}METHYL)PHENYL]BENZAMIDE

Cat. No.: B2614635
CAS No.: 392249-49-9
M. Wt: 492.623
InChI Key: UHGCFBRSOCXVNM-UHFFFAOYSA-N
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Description

4-(DIMETHYLAMINO)-N-[4-({4-[4-(DIMETHYLAMINO)BENZAMIDO]PHENYL}METHYL)PHENYL]BENZAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple dimethylamino groups and benzamido linkages, which contribute to its distinct reactivity and applications in various scientific fields.

Scientific Research Applications

4-(DIMETHYLAMINO)-N-[4-({4-[4-(DIMETHYLAMINO)BENZAMIDO]PHENYL}METHYL)PHENYL]BENZAMIDE has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIMETHYLAMINO)-N-[4-({4-[4-(DIMETHYLAMINO)BENZAMIDO]PHENYL}METHYL)PHENYL]BENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-(dimethylamino)benzaldehyde and an appropriate amine derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired compound specifications .

Chemical Reactions Analysis

Types of Reactions

4-(DIMETHYLAMINO)-N-[4-({4-[4-(DIMETHYLAMINO)BENZAMIDO]PHENYL}METHYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives with altered functional groups .

Mechanism of Action

The mechanism of action of 4-(DIMETHYLAMINO)-N-[4-({4-[4-(DIMETHYLAMINO)BENZAMIDO]PHENYL}METHYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity to target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzaldehyde: A simpler compound with a single dimethylamino group and aldehyde functionality.

    N,N-Dimethyl-4-aminobenzamide: Contains a dimethylamino group and amide functionality, similar to the target compound.

    4-(Dimethylamino)benzoic acid: Features a carboxylic acid group instead of the benzamido linkage.

Uniqueness

4-(DIMETHYLAMINO)-N-[4-({4-[4-(DIMETHYLAMINO)BENZAMIDO]PHENYL}METHYL)PHENYL]BENZAMIDE is unique due to its complex structure, which includes multiple dimethylamino groups and benzamido linkages. This complexity contributes to its distinct reactivity and diverse applications in various scientific fields .

Properties

IUPAC Name

4-(dimethylamino)-N-[4-[[4-[[4-(dimethylamino)benzoyl]amino]phenyl]methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N4O2/c1-34(2)28-17-9-24(10-18-28)30(36)32-26-13-5-22(6-14-26)21-23-7-15-27(16-8-23)33-31(37)25-11-19-29(20-12-25)35(3)4/h5-20H,21H2,1-4H3,(H,32,36)(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGCFBRSOCXVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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